

Pharmacological Profile of Frakefamide: An In-Depth Technical Guide

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Compound of Interest		
Compound Name:	Frakefamide	
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Introduction

Frakefamide (chemical name: L-Tyrosyl-D-alanyl-4-fluoro-L-phenylalanyl-L-phenylalaninamide) is a synthetic, fluorinated tetrapeptide with the amino acid sequence Tyr-D-Ala-(p-F)Phe-Phe-NH₂. It was developed as a peripherally-specific and selective μ-opioid receptor agonist for the treatment of pain. The rationale behind its development was to create an analgesic that could provide pain relief without the central nervous system (CNS) side effects typically associated with traditional opioids, such as respiratory depression, sedation, and euphoria. Frakefamide was under development by AstraZeneca and Shire but was ultimately discontinued after Phase II clinical trials. This guide provides a comprehensive overview of the available pharmacological data on Frakefamide, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Frakefamide exerts its analgesic effects by selectively binding to and activating μ -opioid receptors (MORs) located on the peripheral terminals of primary afferent neurons and in the dorsal root ganglia.[1][2][3] Its large molecular size (molar mass of 563.630 g·mol⁻¹) and specific chemical structure are designed to restrict its passage across the blood-brain barrier, thereby confining its activity to the peripheral nervous system.

Upon binding to peripheral MORs, **Frakefamide** initiates a signaling cascade characteristic of G-protein coupled receptors (GPCRs). The MOR is coupled to inhibitory G-proteins (Gi/Go). Activation of the receptor by an agonist like **Frakefamide** leads to the dissociation of the G-







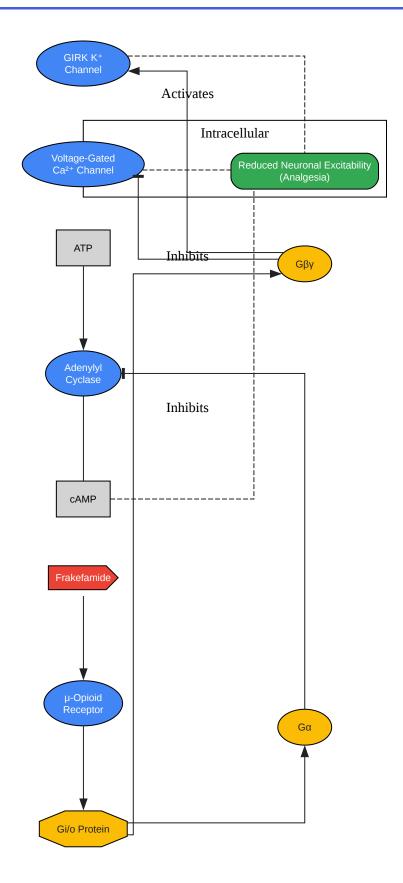
protein into its $G\alpha$ and $G\beta y$ subunits. These subunits then modulate downstream effector systems:

- Inhibition of Adenylyl Cyclase: The Gα subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
- Modulation of Ion Channels: The Gβγ subunit can directly interact with ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).

The combined effect of these actions is a reduction in neuronal excitability and a decrease in the release of nociceptive neurotransmitters (such as substance P and calcitonin gene-related peptide) from the peripheral terminals of sensory neurons. This ultimately blunts the transmission of pain signals to the central nervous system.

Signaling Pathway Diagram





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Caption: **Frakefamide** binds to peripheral μ -opioid receptors, initiating G-protein signaling.







Pharmacodynamics

Despite extensive searches of publicly available scientific literature and clinical trial databases, specific quantitative pharmacodynamic data for **Frakefamide**, such as receptor binding affinities (Ki) and functional potencies (EC₅₀ or IC₅₀) at opioid receptors, are not available. This information is likely proprietary to the developing companies (AstraZeneca and Shire) and was not published following the discontinuation of the drug's development.

The primary pharmacodynamic effect of **Frakefamide** is potent analgesia, which has been demonstrated in both preclinical and human studies. A key differentiating feature of **Frakefamide** compared to centrally-acting opioids like morphine is its significantly reduced risk of respiratory depression. Clinical studies have shown that **Frakefamide** does not produce the respiratory depression commonly seen with morphine, supporting its peripherally-restricted mechanism of action.

Pharmacokinetics

Detailed pharmacokinetic parameters for **Frakefamide** in humans (e.g., Cmax, Tmax, half-life, bioavailability, volume of distribution, and clearance) are not publicly available. As a peptide-based therapeutic, it would be expected to undergo proteolytic degradation and have a relatively short half-life, a common challenge for peptide drugs. Its fluorination and the inclusion of a D-amino acid (D-Ala) are chemical modifications typically employed to increase metabolic stability against peptidases. Its inability to cross the blood-brain barrier is a key pharmacokinetic property that defines its safety profile.

Preclinical and Clinical Development

Frakefamide demonstrated potent analgesic activity in preclinical models of pain. Subsequently, it advanced into clinical development for the treatment of pain. While it progressed to Phase II clinical trials, the program was ultimately shelved. The specific reasons for the discontinuation have not been made public, and the detailed results from these trials are not available in published literature or public trial registries.

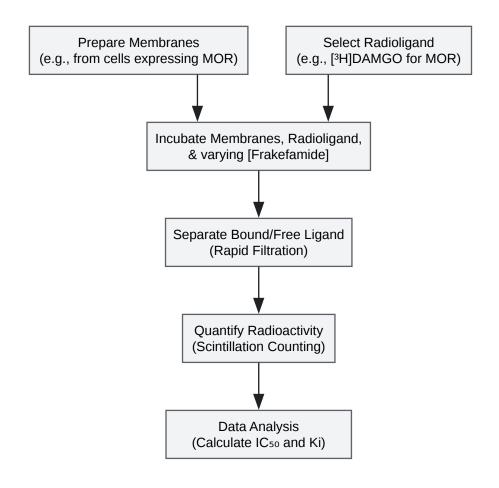
Experimental Protocols

Detailed, specific experimental protocols for the studies conducted on **Frakefamide** are not available in the public domain. However, based on the standard methodologies for



characterizing opioid compounds, the following experimental workflows would have been essential in its pharmacological profiling.

Experimental Workflow: Receptor Binding Affinity

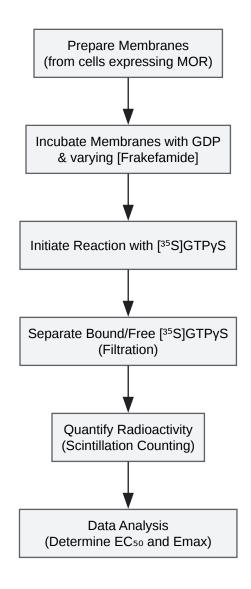


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Caption: Workflow for determining **Frakefamide**'s binding affinity via radioligand assay.

Experimental Workflow: Functional Activity (GTPyS Assay)





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Caption: Workflow for assessing **Frakefamide**'s functional activity via GTPyS assay.

Summary and Conclusion

Frakefamide is a peripherally restricted, selective μ -opioid receptor agonist designed to provide analgesia without centrally-mediated side effects. Its mechanism relies on the activation of peripheral MORs, leading to a reduction in neuronal excitability and nociceptive signaling. While preclinical and early clinical studies confirmed its potent analgesic effects and lack of respiratory depression, the development of **Frakefamide** was halted after Phase II trials. A significant limitation in providing a complete pharmacological profile is the absence of publicly available quantitative data regarding its binding affinity, functional potency, and pharmacokinetics. This information remains proprietary, precluding a full, in-depth analysis and



comparison with other opioid analgesics. The information presented in this guide is based on the limited data available in the public domain.

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